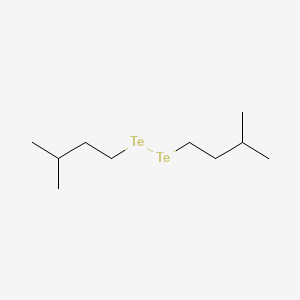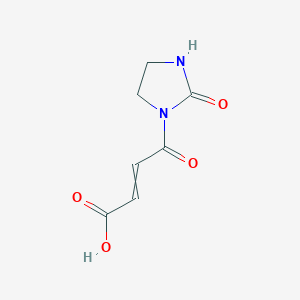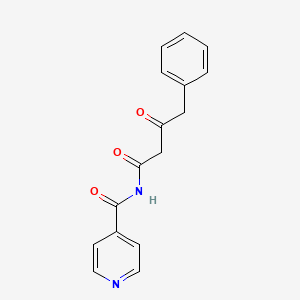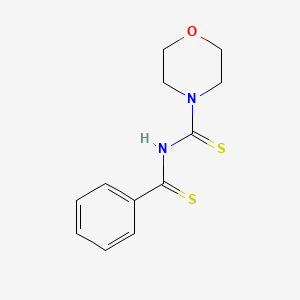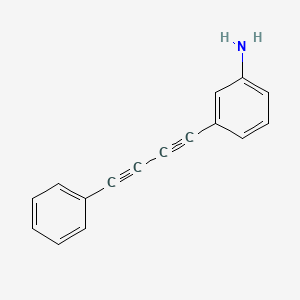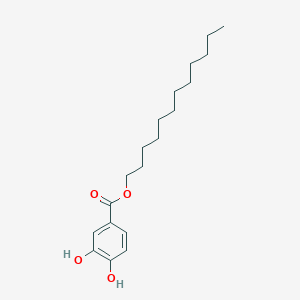![molecular formula C12H13NO4 B14416171 Ethyl {[(benzyloxy)carbonyl]imino}acetate CAS No. 81357-12-2](/img/structure/B14416171.png)
Ethyl {[(benzyloxy)carbonyl]imino}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl {[(benzyloxy)carbonyl]imino}acetate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant odors and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl {[(benzyloxy)carbonyl]imino}acetate can be synthesized through the reaction of ethyl chloroacetate with benzyl carbamate in the presence of a base. The reaction typically proceeds as follows:
Reactants: Ethyl chloroacetate and benzyl carbamate.
Base: A strong base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like dichloromethane or toluene.
Reaction Conditions: The reaction is carried out at room temperature or slightly elevated temperatures, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, thereby optimizing the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl {[(benzyloxy)carbonyl]imino}acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or sulfuric acid; basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Hydrolysis: Benzyloxycarbonyl iminoacetic acid and ethanol.
Reduction: Benzyloxycarbonyl iminoethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl {[(benzyloxy)carbonyl]imino}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving esters.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl {[(benzyloxy)carbonyl]imino}acetate involves its interaction with various molecular targets. In biological systems, the compound may undergo enzymatic hydrolysis to release active metabolites. The benzyloxycarbonyl group can act as a protecting group, preventing premature reactions and allowing for controlled release of the active moiety.
Comparaison Avec Des Composés Similaires
Ethyl {[(benzyloxy)carbonyl]imino}acetate can be compared with other esters such as ethyl acetate and methyl benzoate. While all these compounds share the ester functional group, this compound is unique due to the presence of the benzyloxycarbonyl and imino groups. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications.
List of Similar Compounds
Ethyl acetate: A simple ester used as a solvent.
Methyl benzoate: An ester with a pleasant odor, used in fragrances.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group.
Propriétés
Numéro CAS |
81357-12-2 |
|---|---|
Formule moléculaire |
C12H13NO4 |
Poids moléculaire |
235.24 g/mol |
Nom IUPAC |
ethyl 2-phenylmethoxycarbonyliminoacetate |
InChI |
InChI=1S/C12H13NO4/c1-2-16-11(14)8-13-12(15)17-9-10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
Clé InChI |
NFENSIUBDDAWLQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)
